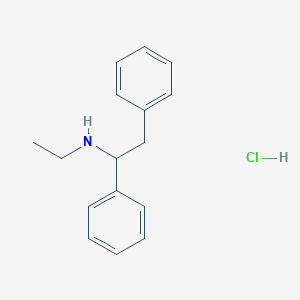

Ephenidine hydrochloride

Description

Propriétés

IUPAC Name |

N-ethyl-1,2-diphenylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N.ClH/c1-2-17-16(15-11-7-4-8-12-15)13-14-9-5-3-6-10-14;/h3-12,16-17H,2,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOSDTAOMYCNNJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(CC1=CC=CC=C1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6272-97-5 | |

| Record name | Ephenidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006272975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WLN: 2MYR&1R &GH | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33648 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Ephenidine Hydrochloride and its Interaction with NMDA Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ephenidine, a diarylethylamine derivative, has emerged as a compound of interest within the scientific community due to its potent dissociative effects, which are primarily mediated through its interaction with the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides a comprehensive overview of the mechanism of action of ephenidine hydrochloride at the NMDA receptor, synthesizing data from key in vitro studies. It details the quantitative binding affinities, functional antagonism, and the voltage-dependent nature of its channel-blocking properties. Furthermore, this document outlines the detailed experimental protocols utilized in foundational research to elucidate these mechanisms, and presents visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction to the NMDA Receptor

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. The receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits. For the channel to open, it requires the binding of both glutamate to the GluN2 subunit and a co-agonist, either glycine or D-serine, to the GluN1 subunit. A key characteristic of the NMDA receptor is its voltage-dependent block by magnesium ions (Mg²⁺) at resting membrane potential. Depolarization of the postsynaptic membrane relieves this block, allowing for the influx of cations, most notably Ca²⁺, which acts as a critical second messenger, initiating downstream signaling cascades.

Ephenidine's Mechanism of Action at the NMDA Receptor

Ephenidine acts as a potent and selective antagonist of the NMDA receptor. Its primary mechanism involves blocking the ion channel pore, thereby preventing the influx of cations and subsequent neuronal excitation.

Binding Affinity and Selectivity

Radioligand binding assays have been instrumental in quantifying the affinity of ephenidine for the NMDA receptor. Specifically, ephenidine has been shown to be a potent inhibitor of [³H]MK-801 binding, indicating that it acts at the phencyclidine (PCP) site located within the ion channel pore of the NMDA receptor[1][2][3][4]. The inhibition constant (Ki) for ephenidine at this site is reported to be 66 nM[1][2][3][4].

In addition to its high affinity for the NMDA receptor, ephenidine exhibits a degree of selectivity. While it shows some modest activity at the dopamine transporter (DAT) and noradrenaline transporter (NET) with Ki values of 379 nM and 841 nM, respectively, and at sigma 1 and sigma 2 receptors with Ki values of 629 nM and 722 nM, its potency at the NMDA receptor is significantly higher[1][2][3][4][5]. This selectivity profile suggests that the primary pharmacological effects of ephenidine are mediated through its antagonism of the NMDA receptor.

Functional Antagonism and Voltage Dependency

Electrophysiological studies have confirmed the functional antagonism of NMDA receptors by ephenidine. In experiments using rat hippocampal slices, ephenidine demonstrated a concentration-dependent inhibition of NMDA receptor-mediated field excitatory postsynaptic potentials (fEPSPs)[1][3][4]. At a concentration of 1 µM, ephenidine produced a 25% inhibition of the NMDA receptor-mediated fEPSP, with near-maximal inhibition observed at 10 µM after a 4-hour superfusion[1][3][4]. Importantly, ephenidine at a concentration of 50 µM did not affect AMPA receptor-mediated fEPSPs, highlighting its selectivity for the NMDA receptor[1][4][6].

Whole-cell patch-clamp recordings from hippocampal pyramidal cells have further elucidated the nature of this antagonism. Ephenidine (10 µM) was shown to block NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in a highly voltage-dependent manner[1][4][6]. This characteristic is typical of open-channel blockers, where the blocking and unblocking of the channel are influenced by the transmembrane voltage. This voltage-dependent profile is similar to that of other well-known NMDA receptor antagonists like ketamine and MK-801[1][2][4].

Impact on Synaptic Plasticity

The antagonism of NMDA receptors by ephenidine has direct consequences for synaptic plasticity. Long-term potentiation (LTP), a cellular correlate of learning and memory that is critically dependent on NMDA receptor function, is blocked by ephenidine. In studies on the CA1 region of the hippocampus, 10 µM ephenidine was shown to block the induction of LTP by theta-burst stimulation[1][2][4].

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the interaction of ephenidine and comparator compounds with the NMDA receptor and other targets.

Table 1: Binding Affinities (Ki) of Ephenidine and Comparator Compounds

| Compound | Target | Ki (nM) | Reference |

| Ephenidine | NMDA Receptor (PCP Site) | 66 | [1][2][3][4] |

| Ephenidine | Dopamine Transporter (DAT) | 379 | [1][2][3][4][5] |

| Ephenidine | Noradrenaline Transporter (NET) | 841 | [1][2][3][4][5] |

| Ephenidine | Sigma 1 Receptor | 629 | [1][2][3][4][5] |

| Ephenidine | Sigma 2 Receptor | 722 | [1][2][3][4][5] |

| Ketamine | NMDA Receptor (PCP Site) | Data often used for comparison | [4] |

| MK-801 | NMDA Receptor (PCP Site) | Potent reference compound | [4] |

Table 2: Functional Effects of Ephenidine on NMDA Receptor-Mediated Responses

| Experimental Paradigm | Ephenidine Concentration | Effect | Reference |

| NMDA Receptor fEPSP (CA1) | 1 µM | 25% inhibition | [1][3][4] |

| NMDA Receptor fEPSP (CA1) | 10 µM | Near-maximal inhibition | [1][3][4] |

| AMPA Receptor fEPSP (CA1) | 50 µM | No effect | [1][4][6] |

| NMDA Receptor EPSC (Hippocampal Pyramidal Cells) | 10 µM | Voltage-dependent block | [1][4][6] |

| Long-Term Potentiation (LTP) Induction (CA1) | 10 µM | Blocked | [1][2][4] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

[³H]MK-801 Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for the PCP site of the NMDA receptor.

-

Tissue Preparation: Rat brain cortices are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed multiple times to remove endogenous ligands.

-

Assay Conditions: The final membrane preparation is incubated with a fixed concentration of [³H]MK-801 (a radiolabeled NMDA receptor channel blocker) and varying concentrations of the test compound (e.g., ephenidine).

-

Incubation: The incubation is typically carried out at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters, representing the amount of bound [³H]MK-801, is measured using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known NMDA receptor antagonist (e.g., unlabeled MK-801). Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]MK-801) is determined from competition curves. The Ki value is then calculated using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to record ion currents through the NMDA receptor in individual neurons.

-

Slice Preparation: Coronal or sagittal slices of the hippocampus (typically 300-400 µm thick) are prepared from the brains of rats or mice in ice-cold artificial cerebrospinal fluid (aCSF).

-

Recording Setup: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF. Neurons (e.g., CA1 pyramidal cells) are visualized using a microscope with differential interference contrast optics.

-

Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 3-5 MΩ and filled with an internal solution containing salts, a pH buffer, and sometimes a fluorescent dye to visualize the cell.

-

Recording: A gigaseal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration. NMDA receptor-mediated EPSCs are evoked by electrical stimulation of afferent fibers in the presence of an AMPA receptor antagonist (e.g., CNQX) and a GABA-A receptor antagonist (e.g., picrotoxin).

-

Voltage-Clamp Protocol: The cell is held at different membrane potentials to assess the voltage-dependent block by the test compound. The compound is applied to the bath via the perfusion system.

-

Data Analysis: The amplitude and kinetics of the NMDA EPSCs are measured before and after the application of the test compound at various holding potentials.

Extracellular Field Potential Recording

This method is used to assess the effect of a compound on synaptic transmission and plasticity in a population of neurons.

-

Slice Preparation: Similar to the patch-clamp protocol, hippocampal slices are prepared and maintained in an interface or submerged recording chamber.

-

Electrode Placement: A stimulating electrode is placed in the Schaffer collateral pathway to evoke synaptic responses, and a recording electrode is placed in the stratum radiatum of the CA1 region to record fEPSPs.

-

Baseline Recording: A stable baseline of fEPSPs is recorded for at least 20-30 minutes by delivering single stimuli at a low frequency (e.g., 0.033 Hz).

-

LTP Induction: LTP is induced using a high-frequency stimulation protocol, such as theta-burst stimulation (e.g., 10 bursts of 4 pulses at 100 Hz, repeated at 5 Hz).

-

Drug Application: The test compound is bath-applied before the LTP induction protocol to assess its effect on the induction of synaptic plasticity.

-

Data Analysis: The slope or amplitude of the fEPSP is measured and plotted over time. The magnitude of LTP is quantified as the percentage increase in the fEPSP slope/amplitude after the induction protocol compared to the baseline.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the NMDA receptor signaling pathway, the mechanism of ephenidine action, and the workflows of the key experimental protocols.

Caption: NMDA Receptor Signaling Pathway.

Caption: Ephenidine's Blockade of the NMDA Receptor Channel.

Caption: [³H]MK-801 Radioligand Binding Assay Workflow.

Caption: Whole-Cell Patch-Clamp Electrophysiology Workflow.

Conclusion

The available evidence strongly indicates that ephenidine hydrochloride is a potent and selective NMDA receptor antagonist. Its mechanism of action is characterized by a high-affinity binding to the PCP site within the ion channel, leading to a voltage-dependent block of NMDA receptor-mediated currents. This action effectively inhibits NMDA receptor function, thereby preventing the induction of long-term potentiation. The detailed understanding of ephenidine's interaction with the NMDA receptor, facilitated by the experimental approaches outlined in this guide, is crucial for the continued investigation of its pharmacological profile and for the broader field of NMDA receptor research and drug development. The provided data and methodologies serve as a valuable resource for scientists working to unravel the complexities of NMDA receptor modulation.

References

- 1. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. axolbio.com [axolbio.com]

- 6. researchgate.net [researchgate.net]

The Pharmacological Profile of Ephenidine: A Technical Guide for Researchers

An In-depth Analysis of a Novel Dissociative Research Chemical

Abstract

Ephenidine (N-Ethyl-1,2-diphenylethylamine) is a dissociative substance of the diarylethylamine class that has gained attention within the research chemical landscape. This technical guide provides a comprehensive overview of the pharmacological profile of Ephenidine, intended for researchers, scientists, and drug development professionals. The document details its primary mechanism of action as a potent and selective N-methyl-D-aspartate (NMDA) receptor antagonist, alongside its interactions with monoamine transporters and sigma receptors. All quantitative data are presented in structured tables for clarity. Furthermore, detailed experimental methodologies for key pharmacological assays are provided, and signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its complex pharmacological characteristics.

Introduction

Ephenidine (also known as NEDPA and EPE) is a dissociative anesthetic that has emerged as a designer drug, structurally related to other diarylethylamines like diphenidine and methoxphenidine.[1] Its subjective effects, reported by recreational users, include dissociative and hallucinogenic experiences, which has spurred scientific investigation into its underlying pharmacological mechanisms.[2][3] Understanding the detailed pharmacological profile of Ephenidine is crucial for the scientific community to contextualize its effects and potential applications in neuroscience research. This guide synthesizes the current knowledge on Ephenidine's receptor binding profile, mechanism of action, and the experimental procedures used to elucidate these properties.

Receptor Binding Profile and Quantitative Data

Ephenidine's primary pharmacological activity is mediated by its potent antagonism of the NMDA receptor. However, it also displays a broader, albeit weaker, interaction with other neuronal targets. The binding affinities (Ki) of Ephenidine for various receptors and transporters have been quantified in vitro, providing a clear picture of its pharmacological selectivity.

Table 1: Receptor and Transporter Binding Affinities of Ephenidine

| Target | Ligand | Ki (nM) | Reference |

| NMDA Receptor (PCP site) | [3H]-MK-801 | 66.4 | [2][4] |

| Dopamine Transporter (DAT) | 379 | [2][4][5] | |

| Norepinephrine Transporter (NET) | 841 | [2][4][5] | |

| Sigma-1 Receptor (σ1R) | 629 | [4][5] | |

| Sigma-2 Receptor (σ2R) | 722 | [4][5] | |

| Serotonin Transporter (SERT) | >10,000 | [5] | |

| 5-HT1A Receptor | >10,000 | [5] | |

| 5-HT2A Receptor | >10,000 | [5] | |

| 5-HT2C Receptor | >10,000 | [5] |

Ki (Inhibition constant) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

The data clearly indicates that Ephenidine is a potent NMDA receptor antagonist with a significantly lower affinity for monoamine transporters and sigma receptors. Its affinity for the serotonin transporter and various serotonin receptor subtypes is negligible.[5]

Mechanism of Action

NMDA Receptor Antagonism

The principal mechanism of action of Ephenidine is its potent and selective antagonism of the N-Methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[2][5] Ephenidine acts as an uncompetitive, voltage-dependent open-channel blocker at the phencyclidine (PCP) binding site located within the NMDA receptor's ion channel.[2][5] This mechanism is similar to that of other dissociative anesthetics like ketamine and PCP.[2]

The voltage-dependent nature of the blockade means that Ephenidine's inhibitory effect is more pronounced at depolarized membrane potentials.[5] Electrophysiological studies have confirmed that Ephenidine selectively inhibits NMDA receptor-mediated excitatory postsynaptic potentials (EPSPs) without affecting AMPA receptor-mediated transmission.[2][6] Furthermore, it has been shown to block the induction of long-term potentiation (LTP), a cellular model of learning and memory, in hippocampal slices.[2][6]

Monoamine Transporter Inhibition

Ephenidine exhibits a modest affinity for the dopamine transporter (DAT) and the norepinephrine transporter (NET), with Ki values of 379 nM and 841 nM, respectively.[2][4][5] By inhibiting these transporters, Ephenidine can interfere with the reuptake of dopamine and norepinephrine from the synaptic cleft, leading to increased concentrations of these neurotransmitters. This action may contribute to the reported stimulant-like effects at lower doses.

Sigma Receptor Interaction

Ephenidine also binds to both sigma-1 (σ₁) and sigma-2 (σ₂) receptors, with Ki values of 629 nM and 722 nM, respectively.[4][5] The functional consequences of this interaction are not yet fully understood but may play a role in modulating its overall pharmacological effects, as sigma receptors are involved in a variety of cellular functions, including the regulation of ion channels and intracellular signaling.

Experimental Protocols

The characterization of Ephenidine's pharmacological profile relies on a suite of established in vitro and ex vivo assays. The following sections provide detailed methodologies for these key experiments.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor or transporter.

This assay determines the affinity of Ephenidine for the PCP binding site within the NMDA receptor ion channel.

-

Tissue Preparation: Whole brains from adult male Wistar rats are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in fresh buffer to obtain a crude membrane preparation.

-

Assay Procedure: Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]-MK-801 (e.g., 1-5 nM) and varying concentrations of Ephenidine in the presence of saturating concentrations of glutamate and glycine to ensure the NMDA receptor is in an activated state.

-

Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters, which are then washed with ice-cold buffer to remove unbound radioligand.

-

Data Analysis: The radioactivity retained on the filters is quantified using liquid scintillation counting. Non-specific binding is determined in the presence of a high concentration of an unlabeled NMDA receptor channel blocker (e.g., 10 µM MK-801). The inhibition constant (Ki) is calculated from the IC50 value (the concentration of Ephenidine that inhibits 50% of specific [3H]-MK-801 binding) using the Cheng-Prusoff equation.

Similar competitive binding assays are performed to determine the affinity of Ephenidine for DAT, NET, and sigma receptors, using appropriate radioligands (e.g., [3H]-WIN 35,428 for DAT, [3H]-nisoxetine for NET, [3H]-(+)-pentazocine for σ₁ receptors, and [3H]-DTG for σ₂ receptors) and tissue preparations rich in these targets (e.g., striatum for DAT, cerebral cortex for NET and sigma receptors).

References

- 1. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

Ephenidine Hydrochloride: A Technical Guide to its Solubility in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of ephenidine hydrochloride in frequently used laboratory solvents. Due to a lack of publicly available quantitative solubility data for ephenidine hydrochloride, this document presents data for the closely related structural analog, N-propyl ephenidine hydrochloride, to provide researchers with valuable, albeit surrogate, insights. The experimental protocols detailed herein are based on standard laboratory practices for determining the solubility of hydrochloride salts of small molecules.

Core Data: Solubility of N-Propyl Ephenidine Hydrochloride

The following table summarizes the available quantitative solubility data for N-propyl ephenidine hydrochloride. This information is crucial for the preparation of stock solutions and for designing experiments in pharmacology and analytical chemistry.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility (mg/mL) | Molar Solubility (M) | Temperature |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 10 | ~0.137 | Not Specified |

| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 78.13 | 10 | ~0.128 | Not Specified |

| Ethanol | C₂H₆O | 46.07 | 10 | ~0.217 | Not Specified |

| Phosphate-Buffered Saline (PBS), pH 7.2 | N/A | N/A | Slightly Soluble | Not Determined | Not Specified |

Note: Data presented is for N-propyl ephenidine hydrochloride as a surrogate for ephenidine hydrochloride. Molar solubility is an approximation based on the reported mg/mL value.

Experimental Protocol: Solubility Determination

The following is a detailed methodology for a typical experiment to determine the solubility of a compound like ephenidine hydrochloride in various solvents. This protocol is based on the widely accepted shake-flask method.

Objective: To determine the equilibrium solubility of ephenidine hydrochloride in a selection of common laboratory solvents at a specified temperature.

Materials:

-

Ephenidine hydrochloride (analytical grade)

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, DMF) of high purity

-

Calibrated analytical balance

-

Vials with airtight caps (e.g., 2 mL glass vials)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Solvent: Ensure all solvents are degassed to prevent the formation of bubbles during the experiment.

-

Addition of Excess Solute: Add an excess amount of ephenidine hydrochloride to a pre-weighed vial. The exact amount should be enough to ensure that a saturated solution is formed and undissolved solid remains.

-

Solvent Addition: Add a precise volume of the chosen solvent to the vial.

-

Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). The samples are typically agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle. For solvents with fine suspended particles, centrifugation at a high speed is recommended to ensure complete separation of the solid and liquid phases.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles. A precise dilution of the filtrate may be necessary to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of ephenidine hydrochloride in the diluted filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of ephenidine hydrochloride in the solvent by taking into account the dilution factor. The result is typically expressed in mg/mL or Molarity.

Visualizations

Experimental Workflow for Solubility Determination

Caption: A logical workflow for determining the solubility of a compound.

Signaling Pathway of Ephenidine

Ephenidine's primary mechanism of action is as an N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] It acts as an uncompetitive, open-channel blocker at the phencyclidine (PCP) binding site within the ion channel of the NMDA receptor.[1] This action is voltage-dependent and similar to that of ketamine.[2] By blocking the NMDA receptor, ephenidine inhibits the influx of calcium ions, which is a critical step in the induction of long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[1][2]

Caption: The antagonistic action of ephenidine at the NMDA receptor.

References

An In-depth Technical Guide to the Synthesis and Characterization of N-ethyl-1,2-diphenylethanamine

Abstract

N-ethyl-1,2-diphenylethanamine (NEDPA) is a derivative of lefetamine, a compound previously marketed as an opioid analgesic.[1] As a member of the 1,2-diphenylethylamine class, NEDPA has been identified as a designer drug, necessitating a clear understanding of its synthesis and analytical characterization for forensic and research purposes.[1] This technical guide provides a comprehensive overview of a plausible synthetic route for N-ethyl-1,2-diphenylethanamine via reductive amination and outlines detailed protocols for its characterization using modern analytical techniques. All quantitative data is summarized for clarity, and key experimental workflows are visualized.

Synthesis Pathway: Reductive Amination

A robust and common method for the synthesis of secondary amines like N-ethyl-1,2-diphenylethanamine is the reductive amination of a ketone. This pathway involves the reaction of deoxybenzoin (1,2-diphenylethanone) with ethylamine to form an intermediate imine, which is subsequently reduced in situ to the target amine.

Experimental Protocol: Synthesis

This protocol describes the synthesis of N-ethyl-1,2-diphenylethanamine from deoxybenzoin and ethylamine using sodium borohydride as the reducing agent.

-

Reaction Setup : In a round-bottom flask, dissolve deoxybenzoin (1.0 eq.) in a suitable solvent such as methanol or ethanol.

-

Amine Addition : Add a solution of ethylamine (1.5-2.0 eq., typically in a solvent like ethanol or water) to the flask.

-

Imine Formation : Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction : Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise, ensuring the temperature remains below 10-15 °C.

-

Reaction Completion : After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12-24 hours.

-

Workup : Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Add an aqueous solution of sodium hydroxide (e.g., 1M NaOH) to basify the mixture and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to yield the pure N-ethyl-1,2-diphenylethanamine.

Characterization

The structural confirmation and purity assessment of the synthesized N-ethyl-1,2-diphenylethanamine require a combination of spectroscopic and chromatographic techniques. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. The expected chemical shifts for N-ethyl-1,2-diphenylethanamine are summarized below.

Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|

| Aromatic-H | 7.10 - 7.40 (m, 10H) | 126.0 - 129.0, 140.0, 142.0 |

| CH-N | ~ 4.0 (t, 1H) | ~ 65.0 |

| CH₂-Ph | ~ 2.9 (d, 2H) | ~ 45.0 |

| N-CH₂-CH₃ | ~ 2.6 (q, 2H) | ~ 43.0 |

| N-CH₂-CH₃ | ~ 1.1 (t, 3H) | ~ 15.0 |

| NH | ~ 1.5 (br s, 1H) | - |

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for the analysis of lefetamine and its derivatives.[1] The electron ionization (EI) mass spectrum is expected to show characteristic fragmentation patterns.

Table 2: Expected Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 225 | [M]⁺ | Molecular Ion |

| 210 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group |

| 196 | [M - C₂H₅]⁺ | α-cleavage, loss of the ethyl group |

| 134 | [C₉H₁₂N]⁺ | α-cleavage, formation of [C₆H₅-CH-NH-C₂H₅]⁺ |

| 91 | [C₇H₇]⁺ | Formation of the stable tropylium ion from the benzyl group |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Anticipated Infrared Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3300 - 3400 (weak) | N-H stretch | Secondary Amine |

| 3000 - 3100 | C-H stretch | Aromatic |

| 2850 - 2980 | C-H stretch | Aliphatic |

| 1600, 1490, 1450 | C=C stretch | Aromatic Ring |

| 700 - 750 (strong) | C-H bend | Monosubstituted Benzene |

Detailed Experimental Protocols: Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation : Dissolve a small amount of the purified product in a suitable solvent like methanol or ethyl acetate to a concentration of approximately 1 mg/mL.

-

Instrumentation : Use a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms or HP-5ms).

-

GC Conditions :

-

Injector Temperature: 250 °C

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium, at a constant flow rate.

-

-

MS Conditions :

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 450.

-

Ion Source Temperature: 230 °C.

-

-

Data Analysis : Compare the obtained mass spectrum with the expected fragmentation patterns and identify the molecular ion peak.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation : Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR : Acquire standard proton spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR : Acquire proton-decoupled carbon spectra. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to aid in the assignment of CH, CH₂, and CH₃ carbons.

-

Data Analysis : Integrate the proton signals and analyze the splitting patterns (multiplicity) to confirm the connectivity. Assign chemical shifts based on predicted values and correlation spectra (if acquired).

Infrared (IR) Spectroscopy

-

Sample Preparation : As the product is expected to be an oil or a low-melting solid, a thin film can be prepared by placing a drop of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition : Record the spectrum typically from 4000 to 400 cm⁻¹.

-

Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule as detailed in Table 3.

References

Ephenidine and the Diarylethylamine Class: A Technical Guide to Structure, Pharmacology, and Mechanism of Action

Introduction

The 1,2-diarylethylamines are a significant class of psychoactive compounds recognized for their potent activity as dissociative agents.[1] Structurally characterized by two aryl rings attached to an ethylamine backbone, these compounds primarily exert their effects through the antagonism of the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic receptor for the excitatory neurotransmitter glutamate.[2][3][4] This class includes clinically investigated drugs like lanicemine and remacemide, as well as numerous research chemicals.[2][5]

Ephenidine (N-ethyl-1,2-diphenylethanamine) has emerged as a prominent member of this class, noted for its use as a research chemical and its ketamine-like dissociative and hallucinogenic properties.[6][7] Its pharmacological profile is defined by a high affinity and selectivity for the PCP-binding site located within the channel pore of the NMDA receptor.[1][6][7] This technical guide provides an in-depth analysis of ephenidine's relationship to the broader diarylethylamine class, focusing on its chemical structure, quantitative pharmacology, mechanism of action, and the experimental protocols used for its characterization.

Chemical Structure and Classification

Ephenidine belongs to the 1,2-diarylethylamine family, which are derivatives of the parent compound 1,2-diphenylethylamine.[8] Ephenidine is specifically the N-ethyl derivative of this core structure. This structural classification is fundamental to understanding its pharmacological relationship with other members of the class, such as diphenidine (a piperidine derivative) and methoxphenidine.

Pharmacological Profile

Mechanism of Action: NMDA Receptor Antagonism

The primary pharmacological action of ephenidine and related diarylethylamines is the uncompetitive, voltage-dependent antagonism of the NMDA receptor.[3][6] This mechanism involves the physical blockade of the receptor's ion channel.

-

Binding Site: Ephenidine binds with high affinity to the phencyclidine (PCP) site (also known as the MK-801 site), which is located inside the ion channel pore of the NMDA receptor complex.[6][7][9]

-

Uncompetitive Action: The binding of ephenidine is "uncompetitive," meaning it requires the channel to be in an open state for access to its binding site. This open state is achieved when both glutamate and a co-agonist (glycine or D-serine) are bound to the receptor, causing a conformational change.

-

Voltage-Dependence: The blockade is "voltage-dependent." At resting membrane potentials, the channel is also blocked by magnesium ions (Mg²⁺). Upon depolarization, the Mg²⁺ block is relieved, allowing ion flow and providing access for channel blockers like ephenidine. Ephenidine's ability to block the channel is enhanced at more depolarized potentials.[6][7]

-

Functional Consequence: By physically occluding the open channel, ephenidine prevents the influx of cations, primarily Ca²⁺ and Na⁺. This blockade of glutamatergic neurotransmission leads to the characteristic dissociative, anesthetic, and cognitive effects.[6] Specifically, the blockade of NMDA receptor-dependent processes like long-term potentiation (LTP) underlies its impact on memory and cognition.[6][7]

Quantitative Pharmacological Data

Ephenidine is a potent NMDA receptor antagonist with modest affinity for other central nervous system targets.[6] Its selectivity for the NMDA receptor over monoamine transporters contributes to its distinct pharmacological profile compared to other dissociatives like PCP. The following table summarizes key binding affinity data for ephenidine and the related diarylethylamine, diphenidine.

| Compound | Target | Radioligand | Kᵢ (nM) | Reference |

| Ephenidine | NMDA Receptor (PCP Site) | [³H]-MK-801 | 66 | [6][7] |

| Dopamine Transporter (DAT) | [³H]-WIN 35428 | 379 | [6][7] | |

| Noradrenaline Transporter (NET) | [³H]-Nisoxetine | 841 | [6][7] | |

| Sigma-1 Receptor | [³H]-(+)-Pentazocine | 629 | [6][7] | |

| Sigma-2 Receptor | [³H]-DTG | 722 | [6][7] | |

| Diphenidine (DPH) | NMDA Receptor (PCP Site) | [³H]-MK-801 | 118 | [2] |

| Dopamine Transporter (DAT) | [³H]-WIN 35428 | 1990 | [3] | |

| Noradrenaline Transporter (NET) | [³H]-Nisoxetine | 9250 | [3] | |

| Serotonin Transporter (SERT) | [³H]-Citalopram | >10,000 | [3] | |

| (+)-MK-801 (Reference) | NMDA Receptor (PCP Site) | [³H]-MK-801 | 3.05 | [2] |

| Ketamine (Reference) | NMDA Receptor (PCP Site) | [³H]-MK-801 | 519 | [2] |

Kᵢ represents the inhibition constant, a measure of binding affinity; lower values indicate higher affinity.

Key Experimental Methodologies

The characterization of diarylethylamines like ephenidine relies on standardized pharmacological assays. The following protocols are representative of the methods used to determine the quantitative data presented above.

Protocol: Competitive Radioligand Binding Assay

This in vitro assay is the gold standard for determining the binding affinity of a compound for a specific receptor site.[10] It measures the ability of an unlabeled test compound (e.g., ephenidine) to displace a radiolabeled ligand (e.g., [³H]-MK-801) from its target receptor.

Objective: To determine the inhibition constant (Kᵢ) of ephenidine for the NMDA receptor PCP site.

Materials:

-

Test Compound: Ephenidine

-

Radioligand: [³H]-MK-801

-

Tissue Source: Rat forebrain tissue homogenate (rich in NMDA receptors)

-

Buffers: Tris-HCl assay buffer, wash buffer

-

Apparatus: 96-well plates, filter harvester, liquid scintillation counter

Methodology:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat forebrain tissue in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the pellet by resuspension and re-centrifugation to remove endogenous ligands.

-

Resuspend the final membrane pellet in the assay buffer and determine protein concentration (e.g., using a BCA assay).[11]

-

-

Competitive Binding Incubation:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand ([³H]-MK-801), and varying concentrations of the unlabeled test compound (ephenidine).

-

For each concentration, prepare triplicate wells. Include control wells for "total binding" (no competing compound) and "non-specific binding" (a saturating concentration of an unlabeled ligand, e.g., 10 µM unlabeled MK-801).

-

Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.[11]

-

-

Separation and Quantification:

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate "specific binding" by subtracting the non-specific binding CPM from the total binding CPM.

-

Plot the percentage of specific binding against the logarithm of the competing compound's concentration to generate a sigmoidal dose-response curve.

-

Use non-linear regression analysis (e.g., in Prism software) to determine the IC₅₀ value (the concentration of ephenidine that inhibits 50% of specific [³H]-MK-801 binding).

-

Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) , where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

-

Protocol: In Vitro Electrophysiology (fEPSP)

To confirm that binding affinity translates to functional antagonism, electrophysiological studies are conducted. One common method is to measure field excitatory postsynaptic potentials (fEPSPs) in brain slices.

Objective: To measure the functional inhibition of NMDA receptor-mediated synaptic transmission by ephenidine.

Methodology:

-

Acute hippocampal slices are prepared from rats.

-

Slices are placed in a recording chamber and superfused with artificial cerebrospinal fluid (aCSF).

-

A stimulating electrode is placed in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region.

-

To isolate NMDA receptor-mediated fEPSPs, antagonists for AMPA and GABA receptors are added to the aCSF.

-

After establishing a stable baseline fEPSP, ephenidine is added to the superfusion medium at various concentrations (e.g., 1 µM, 10 µM).

-

The amplitude of the fEPSP is recorded over several hours. A slow, concentration-dependent reduction in the fEPSP amplitude confirms functional, use-dependent antagonism of the NMDA receptor.[6] Studies have shown that 10 µM ephenidine produces a near-maximal inhibition of the NMDA fEPSP after 4 hours of superfusion.[6][7]

Conclusion

Ephenidine is a well-characterized member of the 1,2-diarylethylamine class, defined by its potent and selective antagonism of the NMDA receptor. Its mechanism of action, centered on a voltage-dependent, uncompetitive blockade of the receptor's ion channel at the PCP site, is consistent with other dissociative anesthetics and explains its psychoactive effects.[1][6] Quantitative binding assays reveal a high affinity for the NMDA receptor (Kᵢ: 66 nM), with significantly lower affinity for monoamine transporters and sigma receptors, underscoring its selectivity.[6][7] The experimental protocols detailed herein—radioligand binding and electrophysiology—are crucial for the continued investigation of ephenidine and the development of novel diarylethylamines as research tools or potential therapeutics for neurological and psychiatric disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological Investigations of the Dissociative ‘Legal Highs’ Diphenidine, Methoxphenidine and Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drugz.fr [drugz.fr]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological Investigations of the Dissociative ‘Legal Highs’ Diphenidine, Methoxphenidine and Analogues | PLOS One [journals.plos.org]

- 6. Ephenidine: A new psychoactive agent with ketamine-like NMDA receptor antagonist properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1,2-Diphenylethylamine - Wikipedia [en.wikipedia.org]

- 9. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 11. giffordbioscience.com [giffordbioscience.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ephenidine and its structural analogs within the diarylethylamine class represent a compelling area of investigation for neuroprotective therapeutics. Primarily acting as N-methyl-D-aspartate (NMDA) receptor antagonists, these compounds have demonstrated potential in mitigating the neurotoxic cascade initiated by excessive glutamatergic stimulation, a hallmark of various neurological disorders. This technical guide provides a comprehensive overview of the current understanding of the neuroprotective potential of Ephenidine and related diarylethylamines, with a focus on their pharmacological properties, the experimental methodologies used for their evaluation, and the putative signaling pathways involved in their neuroprotective effects. Quantitative data from preclinical studies are summarized, and detailed experimental protocols are provided to facilitate further research in this domain.

Introduction

Excitotoxicity, the pathological process by which neurons are damaged and killed by the overactivation of glutamate receptors, is a key contributor to the neuronal loss observed in ischemic stroke, traumatic brain injury, and neurodegenerative diseases.[1] The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor, plays a central role in mediating excitotoxic neuronal death.[2] Consequently, the development of NMDA receptor antagonists has been a major focus of neuroprotective drug discovery.[3]

Ephenidine (N-ethyl-1,2-diphenylethylamine) and related diarylethylamines have emerged as potent NMDA receptor antagonists.[4] Their unique pharmacological profile suggests a potential therapeutic window for neuroprotection. This guide aims to consolidate the existing scientific literature on the neuroprotective properties of these compounds, providing a technical resource for researchers in the field.

Quantitative Pharmacological Data

The neuroprotective potential of Ephenidine and its analogs is intrinsically linked to their interaction with various neurotransmitter receptors and transporters. The following tables summarize the key quantitative data from in vitro studies.

Table 1: Binding Affinities (Ki) of Ephenidine at Various Receptors and Transporters

| Target | Ki (nM) | Reference |

| NMDA Receptor (PCP site) | 66.4 | [4][5] |

| Dopamine Transporter (DAT) | 379 | [4][5] |

| Norepinephrine Transporter (NET) | 841 | [4][5] |

| Sigma-1 (σ₁) Receptor | 629 | [4][5] |

| Sigma-2 (σ₂) Receptor | 722 | [4][5] |

Table 2: Functional Inhibition of NMDA Receptor-Mediated Field Excitatory Postsynaptic Potentials (fEPSPs) by Ephenidine in Rat Hippocampal Slices

| Concentration | Inhibition of fEPSP | Incubation Time | Reference |

| 1 µM | ~25% | 4 hours | [5] |

| 10 µM | Near maximal | 4 hours | [5] |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the study of Ephenidine and related diarylethylamines.

Radioligand Binding Assay for NMDA Receptor Affinity

This protocol is used to determine the binding affinity of a compound to the PCP site of the NMDA receptor.

Objective: To determine the inhibitory constant (Ki) of Ephenidine for the PCP binding site on the NMDA receptor.

Materials:

-

[³H]-MK-801 (radioligand)

-

Rat forebrain homogenate (source of NMDA receptors)

-

Ephenidine (test compound)

-

Unlabeled MK-801 (for determining non-specific binding)

-

Assay buffer (e.g., Tris-HCl)

-

Scintillation fluid

-

Scintillation counter

-

Glass fiber filters

Procedure:

-

Prepare a series of dilutions of Ephenidine.

-

In a reaction tube, combine the rat forebrain homogenate, a fixed concentration of [³H]-MK-801, and a specific concentration of Ephenidine.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled MK-801.

-

Incubate the mixture at a specified temperature for a set duration to allow for binding equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value of Ephenidine (the concentration that inhibits 50% of specific [³H]-MK-801 binding) by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Electrophysiology: Inhibition of NMDA Receptor-Mediated fEPSPs

This protocol assesses the functional antagonism of NMDA receptors by Ephenidine in a brain tissue preparation.

Objective: To measure the inhibitory effect of Ephenidine on NMDA receptor-mediated synaptic transmission.

Materials:

-

Adult rat

-

Artificial cerebrospinal fluid (aCSF)

-

Vibratome

-

Recording chamber

-

Stimulating and recording electrodes

-

Amplifier and data acquisition system

-

Ephenidine

Procedure:

-

Anesthetize and decapitate an adult rat.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

-

Prepare coronal or sagittal hippocampal slices (e.g., 400 µm thick) using a vibratome.

-

Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour.

-

Place a single slice in a recording chamber continuously perfused with oxygenated aCSF.

-

Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.

-

Establish a stable baseline of fEPSPs by delivering electrical stimuli at a low frequency (e.g., 0.033 Hz).

-

To isolate NMDA receptor-mediated fEPSPs, perfuse the slice with aCSF containing an AMPA receptor antagonist (e.g., CNQX) and low Mg²⁺.

-

Once a stable NMDA receptor-mediated fEPSP is obtained, apply Ephenidine at the desired concentrations (e.g., 1 µM and 10 µM) to the perfusion medium.

-

Record the fEPSPs for an extended period (e.g., 4 hours) to observe the full inhibitory effect.

-

Analyze the data by measuring the slope or amplitude of the fEPSPs before and after drug application.

-

Express the effect of Ephenidine as a percentage inhibition of the baseline NMDA receptor-mediated fEPSP.

Cell Viability Assay (MTT Assay) for Neuroprotection

This colorimetric assay is a common method to assess the neuroprotective effects of a compound against an excitotoxic insult.[6]

Objective: To quantify the ability of Ephenidine to protect neurons from glutamate-induced excitotoxicity.

Materials:

-

Primary neuronal cell culture (e.g., cortical or hippocampal neurons)

-

96-well culture plates

-

Glutamate (excitotoxin)

-

Ephenidine (test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Plate primary neurons in 96-well plates and culture them until they reach a mature state.

-

Prepare different concentrations of Ephenidine.

-

Pre-treat the neuronal cultures with the various concentrations of Ephenidine for a specified duration (e.g., 1 hour).

-

Induce excitotoxicity by adding a neurotoxic concentration of glutamate to the culture medium. Include control wells with no glutamate and wells with glutamate but no Ephenidine.

-

Incubate the plates for a period sufficient to induce cell death (e.g., 24 hours).

-

Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

-

Plot the cell viability against the concentration of Ephenidine to generate a dose-response curve and determine the EC₅₀ value for neuroprotection.

Signaling Pathways and Mechanisms of Action

The primary mechanism of neuroprotection by Ephenidine and related diarylethylamines is through the antagonism of the NMDA receptor. However, the downstream signaling cascades are complex and involve multiple pathways.

Inhibition of Excitotoxicity

Overactivation of NMDA receptors leads to an excessive influx of Ca²⁺ into neurons.[1] This calcium overload triggers a cascade of detrimental events, including the activation of proteases, lipases, and nucleases, as well as the generation of reactive oxygen species (ROS), ultimately leading to neuronal death.[7] By blocking the NMDA receptor channel, Ephenidine directly prevents this initial surge in intracellular calcium, thus halting the excitotoxic cascade at its inception.

Inhibition of NMDA Receptor-Mediated Excitotoxicity by Ephenidine.

Putative Downstream Neuroprotective Signaling

Beyond the direct blockade of excitotoxicity, NMDA receptor modulation can influence intracellular signaling pathways that promote neuronal survival. While specific research on Ephenidine's downstream effects is limited, inferences can be drawn from the broader literature on NMDA receptor antagonists and neuroprotection.

One key pathway involves the transcription factor CREB (cAMP response element-binding protein) . Physiological activation of synaptic NMDA receptors is known to promote CREB phosphorylation (pCREB), which in turn upregulates the expression of pro-survival genes, including Brain-Derived Neurotrophic Factor (BDNF) .[8][9] While excessive NMDA receptor activity is detrimental, a complete blockade can also be harmful.[7] The neuroprotective efficacy of moderate-affinity uncompetitive antagonists like Ephenidine may lie in their ability to preferentially block excessive, extrasynaptic NMDA receptor activity while preserving some level of physiological synaptic signaling, thereby maintaining a basal level of CREB and BDNF activity.

Furthermore, by preventing the overwhelming calcium influx, Ephenidine may indirectly inhibit pro-apoptotic pathways. Excessive calcium can lead to the activation of caspases and the release of cytochrome c from mitochondria, key events in the intrinsic apoptosis pathway.[10] By maintaining calcium homeostasis, Ephenidine may shift the cellular balance towards survival.

Hypothesized Downstream Neuroprotective Pathways of Ephenidine.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the neuroprotective potential of a novel diarylethylamine compound.

A typical experimental workflow for assessing neuroprotective potential.

Conclusion and Future Directions

Ephenidine and related diarylethylamines demonstrate significant promise as neuroprotective agents due to their potent antagonism of the NMDA receptor. The available data suggests that these compounds can effectively mitigate the initial stages of the excitotoxic cascade. However, further research is warranted to fully elucidate their neuroprotective potential. Future studies should focus on:

-

Quantitative Dose-Response Studies: Establishing comprehensive dose-response curves for neuroprotection in various in vitro models of neuronal injury.

-

In Vivo Efficacy: Evaluating the neuroprotective effects of Ephenidine and its analogs in animal models of stroke, traumatic brain injury, and neurodegenerative diseases.

-

Elucidation of Downstream Signaling: Investigating the specific intracellular signaling pathways modulated by these compounds beyond simple NMDA receptor blockade, including their effects on CREB, BDNF, and apoptotic pathways.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing novel diarylethylamine analogs to optimize their neuroprotective efficacy and minimize potential side effects.

A deeper understanding of the molecular mechanisms underlying the neuroprotective effects of Ephenidine and related compounds will be crucial for their potential translation into clinically effective therapies for a range of debilitating neurological disorders.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Epinephrine acts through erythroid signaling pathways to activate sickle cell adhesion to endothelium via LW-alphavbeta3 interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ephenidine - Wikipedia [en.wikipedia.org]

- 5. Ephenidine: A new psychoactive agent with ketamine-like NMDA receptor antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Pathways of Intracellular Signal Transduction - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Frontiers | Changes in CREB activation in the prefrontal cortex and hippocampus blunt ethanol-induced behavioral sensitization in adolescent mice [frontiersin.org]

- 9. Regulation of BDNF Expression by Cocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Binding Affinity of Ephenidine for Dopamine and Norepinephrine Transporters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ephenidine (N-ethyl-1,2-diphenylethanamine) is a dissociative substance of the diarylethylamine class. While its primary mechanism of action is antagonism of the N-methyl-D-aspartate (NMDA) receptor, it also exhibits affinity for monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET). Understanding the interaction of ephenidine with these transporters is crucial for elucidating its full pharmacological profile, including its stimulant properties and potential for abuse. This technical guide provides a comprehensive overview of the in vitro binding affinity of ephenidine for DAT and NET, summarizes the quantitative data, and details representative experimental protocols for assessing these interactions.

Data Presentation: Ephenidine Binding Affinity

The in vitro binding affinity of ephenidine for the human dopamine and norepinephrine transporters is characterized by its inhibition constant (Kᵢ). The Kᵢ value represents the concentration of a ligand that will bind to half of the available transporters at equilibrium in the absence of a competing ligand. A lower Kᵢ value indicates a higher binding affinity.

| Target Transporter | Ligand | Kᵢ (nM) | Reference |

| Dopamine Transporter (DAT) | Ephenidine | 379 | [1][2][3] |

| Norepinephrine Transporter (NET) | Ephenidine | 841 | [1][2][3] |

Table 1: In Vitro Binding Affinities of Ephenidine for Human Dopamine and Norepinephrine Transporters.

The data indicates that ephenidine has a modest affinity for both DAT and NET, with a higher affinity for the dopamine transporter.[1][2][3]

Experimental Protocols

While the precise experimental conditions used to generate the Kᵢ values for ephenidine cited above are not detailed in the primary literature, this section outlines representative and widely accepted protocols for in vitro competitive radioligand binding assays for both DAT and NET. These protocols are the gold standard for determining the binding affinity of unlabelled compounds.

Principle of the Competitive Radioligand Binding Assay

This assay measures the ability of a test compound (e.g., ephenidine) to compete with a radiolabeled ligand (a molecule with a radioactive isotope attached) for binding to a specific target (e.g., DAT or NET). The transporters are typically sourced from either cell lines genetically engineered to express the human transporter (e.g., HEK293 or CHO cells) or from dissected brain regions rich in the target transporter (e.g., rat striatum for DAT, rat frontal cortex for NET).

By incubating the transporter preparation with a fixed concentration of the radioligand and varying concentrations of the test compound, a dose-response curve is generated. From this curve, the IC₅₀ (half-maximal inhibitory concentration) is determined. The IC₅₀ is the concentration of the test compound that displaces 50% of the specifically bound radioligand. The IC₅₀ value can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which takes into account the concentration and affinity (Kₔ) of the radioligand.

I. Dopamine Transporter (DAT) Binding Assay (Representative Protocol)

This protocol is based on standard methods using [³H]WIN 35,428, a potent and selective DAT radioligand.

1. Materials:

-

Transporter Source: Membranes from HEK293 or CHO cells stably expressing the human dopamine transporter (hDAT), or synaptic membranes prepared from rat striatum.

-

Radioligand: [³H]WIN 35,428 (specific activity: 80-87 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Determinate: 10 µM GBR 12909 or 10 µM benztropine.

-

Test Compound: Ephenidine, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, then serially diluted.

-

Equipment: 96-well filter plates (e.g., GF/B), cell harvester, liquid scintillation counter, scintillation cocktail.

2. Membrane Preparation (from Rat Striatum):

-

Dissect rat striata on ice and homogenize in 20 volumes of ice-cold sucrose buffer (0.32 M sucrose, 10 mM Tris-HCl, pH 7.4) using a glass-Teflon homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal membranes.

-

Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.

-

Resuspend the final pellet in assay buffer to a protein concentration of approximately 0.1-0.2 mg/mL. Protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.

3. Binding Assay Procedure:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.

-

Add 50 µL of assay buffer to the total binding wells.

-

Add 50 µL of the non-specific binding determinate (e.g., 10 µM GBR 12909) to the non-specific binding wells.

-

Add 50 µL of each serial dilution of ephenidine to the respective wells.

-

Add 50 µL of [³H]WIN 35,428 to all wells. The final concentration should be close to its Kₔ value (typically 1-3 nM).

-

Initiate the reaction by adding 100 µL of the membrane preparation to each well. The final assay volume is 200 µL.

-

Incubate the plate for 2 hours at 4°C with gentle agitation.

-

Terminate the incubation by rapid filtration through the 96-well filter plate using a cell harvester.

-

Wash the filters three times with 200 µL of ice-cold wash buffer to separate bound from free radioligand.

-

Dry the filter mat and place it in a scintillation vial with scintillation cocktail.

-

Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting the mean CPM of the non-specific binding wells from the mean CPM of all other wells.

-

Plot the percent specific binding against the logarithm of the ephenidine concentration.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

II. Norepinephrine Transporter (NET) Binding Assay (Representative Protocol)

This protocol is based on standard methods using [³H]nisoxetine, a selective NET radioligand.

1. Materials:

-

Transporter Source: Membranes from HEK293 or CHO cells stably expressing the human norepinephrine transporter (hNET), or synaptic membranes prepared from rat frontal cortex or hippocampus.

-

Radioligand: [³H]nisoxetine (specific activity: 70-90 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Non-specific Binding Determinate: 1 µM desipramine.

-

Test Compound: Ephenidine, prepared as for the DAT assay.

-

Equipment: Same as for the DAT assay.

2. Membrane Preparation (from Rat Frontal Cortex):

-

The procedure is analogous to the preparation of striatal membranes, with the frontal cortex being the dissected brain region.

3. Binding Assay Procedure:

-

The setup in the 96-well plate is identical to the DAT assay.

-

Add 50 µL of assay buffer to the total binding wells.

-

Add 50 µL of the non-specific binding determinate (1 µM desipramine) to the non-specific binding wells.

-

Add 50 µL of each serial dilution of ephenidine to the respective wells.

-

Add 50 µL of [³H]nisoxetine to all wells. A typical final concentration is around 1 nM.

-

Initiate the reaction by adding 100 µL of the membrane preparation. The final assay volume is 200 µL.

-

Incubate the plate for 2-4 hours at 4°C.

-

Terminate the reaction by rapid filtration and wash the filters as described for the DAT assay.

-

Quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

The data analysis is identical to the procedure described for the DAT binding assay, using the appropriate radioligand concentration and Kₔ value for [³H]nisoxetine to calculate the Kᵢ for ephenidine at the NET.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: General workflow for a competitive radioligand binding assay.

Caption: Principle of competitive binding at a transporter site.

References

- 1. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Norepinephrine Transporter Regulation Mediates the Long-Term Behavioral Effects of the Antidepressant Desipramine - PMC [pmc.ncbi.nlm.nih.gov]

Ephenidine hydrochloride CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ephenidine, scientifically known as N-ethyl-1,2-diphenylethan-1-amine, is a dissociative anesthetic and a member of the diarylethylamine class. As a research chemical, it has garnered attention for its potent and selective antagonism of the N-Methyl-D-aspartate (NMDA) receptor. This technical guide provides a comprehensive overview of Ephenidine hydrochloride, including its chemical properties, synthesis, pharmacological profile, and the experimental methodologies used to characterize its activity. All quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams.

Chemical and Physical Properties

Ephenidine hydrochloride is the salt form of the parent compound, Ephenidine. The hydrochloride salt enhances the compound's stability and solubility in aqueous solutions, making it suitable for research applications.

| Identifier | Ephenidine | Ephenidine Hydrochloride |

| CAS Number | 60951-19-1[1][2] | 6272-97-5[1][3] |

| Molecular Formula | C₁₆H₁₉N[1][2] | C₁₆H₁₉N • HCl[3] |

| Molecular Weight | 225.33 g/mol [2] | 261.8 g/mol [3] |

| IUPAC Name | N-ethyl-1,2-diphenylethan-1-amine[1][2] | N-ethyl-1,2-diphenylethan-1-amine hydrochloride |

Synthesis

The synthesis of Ephenidine hydrochloride typically involves the formation of the core 1,2-diphenylethylamine structure followed by N-alkylation and subsequent conversion to the hydrochloride salt. A common synthetic approach starts from 1,2-diphenylethylamine. While various methods exist, a representative synthetic pathway is outlined below.

Pharmacological Profile

Ephenidine is a potent and selective NMDA receptor antagonist, acting at the phencyclidine (PCP) binding site within the ion channel. Its mechanism of action is as an uncompetitive, voltage-dependent channel blocker, similar to other dissociative anesthetics like ketamine.

Receptor Binding Affinity

The binding affinity of Ephenidine for various receptors and transporters has been determined through radioligand binding assays. The data highlights its high affinity for the NMDA receptor and weaker interactions with monoamine transporters and sigma receptors.

| Receptor/Transporter | Ligand | Kᵢ (nM) |

| NMDA Receptor (PCP site) | [³H]MK-801 | 66.4[4] |

| Dopamine Transporter (DAT) | - | 379[1] |

| Norepinephrine Transporter (NET) | - | 841[1] |

| Sigma-1 Receptor (σ₁) | - | 629[1] |

| Sigma-2 Receptor (σ₂) | - | 722[1] |

Electrophysiological Effects

Electrophysiological studies have further elucidated the functional antagonism of NMDA receptors by Ephenidine. In whole-cell patch-clamp recordings from rat hippocampal pyramidal cells, Ephenidine has been shown to block NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in a voltage-dependent manner. Furthermore, it effectively inhibits the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.

Experimental Protocols

[³H]MK-801 Radioligand Binding Assay

This protocol is designed to determine the binding affinity of Ephenidine for the PCP site of the NMDA receptor.

Methodology:

-

Membrane Preparation: Rat forebrains are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed multiple times to remove endogenous ligands.

-

Binding Assay: The membrane homogenate is incubated with a fixed concentration of [³H]MK-801 and a range of concentrations of the test compound (Ephenidine). Non-specific binding is determined in the presence of a high concentration of a known NMDA receptor channel blocker (e.g., unlabeled MK-801 or PCP).

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioactivity.

-

Scintillation Counting: The filters are placed in scintillation vials with scintillation cocktail, and the amount of radioactivity is quantified using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of Ephenidine that inhibits 50% of [³H]MK-801 binding). The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to measure the effect of Ephenidine on NMDA receptor-mediated currents in neurons.

Methodology:

-

Slice Preparation: Acute brain slices (e.g., from the hippocampus) are prepared from rodents.

-

Recording Setup: Slices are placed in a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF). Neurons are visualized using a microscope with infrared differential interference contrast (IR-DIC) optics.

-

Patching: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a neuron. The membrane patch is then ruptured to achieve the whole-cell configuration.

-

Data Acquisition: NMDA receptor-mediated EPSCs are evoked by electrical stimulation of afferent fibers in the presence of AMPA and GABA receptor antagonists. The cell is voltage-clamped, and the resulting currents are recorded.

-

Drug Application: Ephenidine is applied to the slice via the perfusion system at known concentrations. The effect on the amplitude and kinetics of the NMDA receptor-mediated EPSCs is measured.

Signaling Pathways

The primary pharmacological action of Ephenidine is the blockade of NMDA receptors, which are ligand-gated ion channels permeable to Ca²⁺. By inhibiting the influx of Ca²⁺ into the postsynaptic neuron, Ephenidine disrupts downstream signaling cascades that are crucial for synaptic plasticity and other cellular functions.

Blockade of the NMDA receptor by Ephenidine leads to a reduction in the activation of key downstream effectors such as Calmodulin (CaM), Calcium/calmodulin-dependent protein kinase II (CaMKII), Protein Kinase C (PKC), and the Extracellular signal-regulated kinase (ERK). This ultimately affects the phosphorylation of transcription factors like CREB, leading to altered gene expression and impaired synaptic plasticity.[5]

Metabolism

The metabolism of Ephenidine has been studied in rats and involves several key pathways:

-

N-oxidation: Oxidation of the nitrogen atom in the ethylamino group.

-

N-dealkylation: Removal of the ethyl group.

-

Hydroxylation: Addition of hydroxyl groups to the benzyl and phenyl rings. The phenyl ring is typically hydroxylated after N-dealkylation.

-

Conjugation: The resulting hydroxy metabolites can be further conjugated with glucuronic acid or sulfate, and dihydroxy metabolites may be methylated.[1]

Conclusion

Ephenidine hydrochloride is a potent and selective NMDA receptor antagonist with a well-defined pharmacological profile. This technical guide provides essential information for researchers and drug development professionals working with this compound. The detailed chemical data, synthesis overview, pharmacological properties, and experimental protocols serve as a valuable resource for further investigation into the therapeutic potential and neurobiological effects of Ephenidine and related diarylethylamines.

References

Methodological & Application

Application Notes and Protocols for the In Vitro Detection of Ephenidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction